Tilianin

描述

from several medicinal plants including Agastache rugosa and Dracocephalum moldavia

属性

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCOTZRUWYPTP-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962790 | |

| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-60-5 | |

| Record name | Tilianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acacetin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tilianin: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilianin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, its botanical distribution, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Botanical Distribution and Natural Sources of this compound

This compound is predominantly found in plants belonging to the Lamiaceae (mint) family, although its presence has been reported in other families as well. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the drying conditions of the plant material.

Table 1: Botanical Sources of this compound and Quantitative Data

| Botanical Name | Family | Plant Part(s) | This compound Content (mg/g dry weight) | Reference(s) |

| Agastache mexicana | Lamiaceae | Aerial parts | 8.0 | [1][2] |

| Leaves and Stems (diploid) | 6.388 ± 0.005 | [1] | ||

| Leaves and Stems (tetraploid) | up to 32.964 ± 0.004 | [1] | ||

| Agastache rugosa | Lamiaceae | Aerial parts | 21.14 ± 0.15 | |

| Flowers | 6.33 µg/g | [3] | ||

| Leaves | 2.18 µg/g | [3] | ||

| Stems | 0.49 µg/g | [3] | ||

| Roots | 0.14 µg/g | [3] | ||

| Dracocephalum moldavica | Lamiaceae | Aerial parts | Major component | [4][5][6] |

| Dracocephalum tanguticum | Lamiaceae | Not specified | Present | [4] |

| Lygodium japonicum | Lygodiaceae | Not specified | Present | [4] |

| Discocleidion rufescens | Euphorbiaceae | Not specified | Present | [4] |

| Crotalaria candicans | Fabaceae | Not specified | Present | [7] |

| Tilia spp. (Linden) | Malvaceae | Not specified | Present | [8] |

Experimental Protocols

Extraction and Isolation of this compound from Dracocephalum moldavica

This protocol describes a common method for the extraction and isolation of this compound from the aerial parts of Dracocephalum moldavica.[6]

Methodology:

-

Plant Material Preparation: Air-dry the aerial parts of D. moldavica at room temperature and powder the dried material.

-

Extraction:

-

Place the powdered plant material in a suitable vessel and add 40% ethanol (B145695) (EtOH) in a 1:10 (w/v) ratio.

-

Perform reflux extraction three times at 100°C.

-

Combine the ethanol solutions from the three extractions.

-

-

Concentration: Filter the combined ethanol solution and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography using HPD600 resin.

-

Elute the column sequentially with water, 50% EtOH, and 70% EtOH.

-

-

Purification:

-

Collect the 70% EtOH eluent, which contains the this compound-rich fraction.

-

Further purify this fraction using a silica (B1680970) gel column (100-200 mesh).

-

Elute the silica gel column with a chloroform:methanol (B129727) solvent system, using a gradient of increasing polarity (e.g., 95:5, 90:10, 80:20).

-

Collect the purified fractions containing this compound.

-

-

Final Product: Evaporate the solvent from the purified fractions to yield solid this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of this compound in plant extracts, as applied to Agastache mexicana.[1][2]

Methodology:

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: Zorbax C18 SB-CN (4.6 mm × 250 mm, 5-μm particle size) or equivalent.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of methanol and water in a 61:39 (v/v) ratio.

-

Flow Rate: 0.7 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 6.442, 13.027, 20.173, 27.693, 34.264, and 103.258 μg/mL).

-

Sample Preparation:

-

Prepare a methanolic extract of the plant material.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammation and cell survival, respectively.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[9]

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to activate this pathway, contributing to its cytoprotective effects.[10]

Caption: this compound activates the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the natural occurrences and analytical methodologies for this compound. The widespread distribution of this compound, particularly within the Lamiaceae family, highlights its potential as a readily available bioactive compound. The detailed experimental protocols offer a practical foundation for researchers aiming to isolate and quantify this flavonoid. Furthermore, the elucidation of its interaction with key cellular signaling pathways, such as NF-κB and PI3K/Akt, provides a mechanistic basis for its observed pharmacological effects and underscores its promise as a lead compound in the development of novel therapeutics. Further research is warranted to explore a wider range of botanical sources and to conduct comprehensive preclinical and clinical studies to fully realize the therapeutic potential of this compound.

References

- 1. This compound content and morphological characterization of colchicine-induced autotetraploids in Agastache mexicana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validated liquid chromatographic method and analysis of content of this compound on several extracts obtained from Agastache mexicana and its correlation with vasorelaxant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound Extracted From Dracocephalum moldavica L. Induces Intrinsic Apoptosis and Drives Inflammatory Microenvironment Response on Pharyngeal Squamous Carcinoma Cells via Regulating TLR4 Signaling Pathways [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tiliaceae - Wikipedia [en.wikipedia.org]

- 9. Atheroprotective Mechanisms of this compound by Inhibiting Inflammation Through Down-Regulating NF-κB Pathway and Foam Cells Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tilianin (acacetin-7-O-glucoside) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilianin, a naturally occurring flavonoid glycoside, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. Chemically identified as acacetin-7-O-glucoside, it is predominantly found in plants such as Tilia species, Agastache mexicana, and Dracocephalum moldavica.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details established experimental protocols for its extraction, isolation, and analysis, and explores its mechanisms of action through various signaling pathways. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using DOT language diagrams.

Chemical Structure and Identification

This compound is a flavonoid glycoside consisting of the flavone (B191248) acacetin (B1665396) linked to a β-D-glucopyranosyl moiety at the 7-position.[2][3]

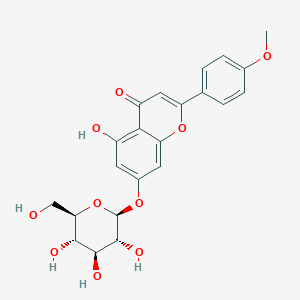

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[4][5] |

| CAS Number | 4291-60-5[3][6] |

| Molecular Formula | C₂₂H₂₂O₁₀[3][6] |

| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[3] |

| InChI | InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1[3][4] |

| InChIKey | NLZCOTZRUWYPTP-MIUGBVLSSA-N[3][5] |

| Synonyms | Acacetin 7-glucoside, Acacetin-7-O-glucoside, Astroside, Moldavoside[7][8][9] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| Molecular Weight | 446.40 g/mol | [3][10] |

| Appearance | Off-white to light yellow solid powder | [9][10] |

| Melting Point | 260-262 °C | [11] |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol (B145695), and Pyridine. Practically insoluble in water. | [6][11][12] |

| pKa (Predicted) | 6.11 ± 0.40 | [11] |

| logP (Predicted) | 0.72 | [12] |

Biological and Pharmacological Activities

This compound exhibits a wide spectrum of biological activities, making it a promising candidate for therapeutic applications. Its primary effects include anti-inflammatory, antioxidant, cardioprotective, and neuroprotective actions.[2][10]

Anti-inflammatory and Antioxidant Effects

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory cytokines and mediators.[2] Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS).[2]

Cardioprotective Effects

Numerous studies have highlighted the cardioprotective potential of this compound, particularly in the context of myocardial ischemia-reperfusion injury.[1]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Extraction and Isolation of this compound from Dracocephalum moldavica

The following protocol describes a common method for the extraction and isolation of this compound from the aerial parts of Dracocephalum moldavica.[1][6]

Caption: Workflow for this compound Extraction and Isolation.

Protocol Steps:

-

Air-dry and powder the aboveground parts of D. moldavica.

-

Perform reflux extraction three times with 40% ethanol at 100°C.

-

Combine the ethanol solutions, filter, and evaporate under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography using HPD600 resin.

-

Elute the column sequentially with water, 50% ethanol, and 70% ethanol.

-

Further purify the 70% ethanol fraction on a silica gel column (100-200 mesh).

-

Elute the silica gel column with a gradient of chloroform:methanol (from 95:5 to 80:20) to isolate this compound.[1][6]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification of this compound in various extracts and formulations.[4][11]

Chromatographic Conditions:

-

Column: InertSustain RP-C18[4]

-

Mobile Phase: Gradient elution with methanol and 0.2% acetic acid[4]

-

Flow Rate: 0.8 mL/min[4]

-

Column Temperature: 30 °C[4]

-

Detection Wavelength: 332 nm[4]

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.[5]

Protocol Steps:

-

Culture RAW264.7 cells in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10 μM, 20 μM) for a specified duration.

-

Induce inflammation by adding LPS (1 μg/mL) to the cell culture and incubate.

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.

-

Assess cell viability using methods like the CCK-8 assay to rule out cytotoxicity.[1][6]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical pathway in the inflammatory response.[2] By inhibiting TLR4, this compound subsequently suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[2]

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK.[2] By reducing the phosphorylation of these kinases, this compound can further suppress the inflammatory response.[2]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent.

| Parameter | Value (in mice) | Reference(s) |

| Tmax | 10.8 min | |

| Cmax | 176.9 nmol/L | |

| AUC₀-∞ | 17.4 min*μmol/L |

Metabolism: this compound is metabolized in vivo to its aglycone, acacetin, and subsequently to glucuronidated and sulfated conjugates. Acacetin-7-glucuronide and acacetin-7-sulfate are major metabolites found in plasma.

Conclusion

This compound (acacetin-7-O-glucoside) is a flavonoid glycoside with a well-defined chemical structure and a range of promising pharmacological activities. Its anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects are mediated through the modulation of key signaling pathways such as TLR4/NF-κB and MAPK. The experimental protocols detailed in this guide provide a foundation for the consistent extraction, analysis, and biological evaluation of this compound. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in human diseases.

References

- 1. Frontiers | this compound Extracted From Dracocephalum moldavica L. Induces Intrinsic Apoptosis and Drives Inflammatory Microenvironment Response on Pharyngeal Squamous Carcinoma Cells via Regulating TLR4 Signaling Pathways [frontiersin.org]

- 2. This compound: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated liquid chromatographic method and analysis of content of this compound on several extracts obtained from Agastache mexicana and its correlation with vasorelaxant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Enhanced Anti-Inflammatory Activity of this compound Based on the Novel Amorphous Nanocrystals [mdpi.com]

- 6. This compound Extracted From Dracocephalum moldavica L. Induces Intrinsic Apoptosis and Drives Inflammatory Microenvironment Response on Pharyngeal Squamous Carcinoma Cells via Regulating TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of this compound and acacetin in Agastache rugosa by high-performance liquid chromatography with ionic liquids-ultrasound based extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of this compound and its metabolites in mice using ultra-high-performance liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Tilianin in Dracocephalum moldavica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilianin, a flavone (B191248) glycoside abundant in Dracocephalum moldavica (Moldavian dragonhead), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Dracocephalum moldavica, integrating current knowledge of flavonoid biosynthesis. It details the enzymatic steps from the general phenylpropanoid pathway to the final glycosylation, presenting quantitative data, experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in phytochemistry, biotechnology, and drug discovery.

Introduction

Dracocephalum moldavica L., a member of the Lamiaceae family, is a medicinal plant traditionally used in various cultures for its therapeutic properties.[1] One of its principal bioactive constituents is this compound (acacetin-7-O-β-D-glucoside), a flavonoid known for its anti-inflammatory, antioxidant, and cardioprotective effects. The biosynthesis of this compound follows the well-established phenylpropanoid pathway, a complex network responsible for the production of a wide array of plant secondary metabolites.[2][3] This guide delineates the sequential enzymatic reactions that constitute the formation of this compound, from the initial precursor L-phenylalanine to the final glycosylated flavone.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound in Dracocephalum moldavica can be divided into three major stages: the general phenylpropanoid pathway, the flavonoid core biosynthesis, and the final modification steps (methylation and glycosylation).

General Phenylpropanoid Pathway

This initial stage converts the primary metabolite L-phenylalanine into p-Coumaroyl-CoA, a key precursor for flavonoid synthesis.[4]

-

Step 1: Phenylalanine Ammonia-Lyase (PAL) : The pathway begins with the non-oxidative deamination of L-phenylalanine by PAL to produce cinnamic acid.[3][5]

-

Step 2: Cinnamate-4-Hydroxylase (C4H) : Cinnamic acid is then hydroxylated at the 4-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[3]

-

Step 3: 4-Coumarate:CoA Ligase (4CL) : Finally, 4CL activates p-coumaric acid by ligating it with Coenzyme A to form p-Coumaroyl-CoA.[3][5]

Flavonoid Core Biosynthesis

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated from p-Coumaroyl-CoA.

-

Step 4: Chalcone (B49325) Synthase (CHS) : CHS catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to produce naringenin (B18129) chalcone.[6]

-

Step 5: Chalcone Isomerase (CHI) : Naringenin chalcone undergoes stereospecific cyclization, catalyzed by CHI, to form the flavanone (B1672756) naringenin.[6]

-

Step 6: Flavone Synthase (FNS) : Naringenin is then oxidized by FNS to introduce a double bond in the C-ring, resulting in the formation of the flavone apigenin (B1666066).[7]

Tailoring Steps: Methylation and Glycosylation

The final steps involve modifications to the apigenin core to yield this compound.

-

Step 7: Flavonoid 4'-O-Methyltransferase (4'OMT) : Apigenin is methylated at the 4'-hydroxyl group by a specific O-methyltransferase, yielding acacetin (B1665396).[7]

-

Step 8: UDP-glucose:flavonoid 7-O-glucosyltransferase (UF7GT) : The final step is the glycosylation of acacetin at the 7-hydroxyl position. This reaction is catalyzed by a UF7GT, which transfers a glucose moiety from UDP-glucose to acacetin, forming this compound.[8][9]

Quantitative Data

Quantitative analysis of flavonoids in Dracocephalum moldavica has been performed in several studies. The content of this compound and related compounds can vary depending on factors such as plant origin, developmental stage, and environmental conditions.

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| This compound | 1.57 - 4.34 | UPLC | [10] |

| Acacetin | 0.069 - 0.207 | UPLC | [10] |

| Apigenin-7-O-glucuronide | 0.063 - 0.342 | UPLC | [10] |

| Luteolin-7-O-glucuronide | 0.405 - 2.10 | UPLC | [10] |

| Rosmarinic Acid | 0.446 - 2.43 | UPLC | [10] |

Table 1: Content of this compound and other major phenolic compounds in Dracocephalum moldavica.

Experimental Protocols

Extraction of Flavonoids from Dracocephalum moldavica

A common method for the extraction of total flavonoids from D. moldavica involves solvent extraction.

Protocol:

-

Sample Preparation: Air-dry the aerial parts of Dracocephalum moldavica and grind them into a fine powder.

-

Extraction:

-

Weigh 1 kg of the powdered plant material.

-

Perform reflux extraction with a 60% ethanol-aqueous solution at a 1:30 (w/v) ratio.

-

Conduct the extraction at 60°C for 2 hours.

-

Repeat the extraction process three times.

-

-

Concentration:

-

Combine the extracts from the three reflux cycles.

-

Concentrate the combined extract under reduced pressure to a thick paste.

-

Dry the concentrated extract at 60°C for 8 hours to obtain the total flavonoid extract.[11]

-

UPLC-Q-TOF-MS/MS Analysis of this compound

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for the identification and quantification of this compound and other flavonoids.

Instrumentation and Conditions:

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: A suitable gradient program to separate the compounds of interest.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 330 nm.

-

Mass Spectrometry:

-

Ion Source: Electrospray ionization (ESI), negative ion mode.

-

Data Acquisition: Full scan mode for qualitative analysis and multiple reaction monitoring (MRM) for quantitative analysis.[10]

-

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound in Dracocephalum moldavica is constructed based on the well-characterized general flavonoid biosynthesis pathway in plants. While the key enzymatic steps are likely conserved, further research is needed to isolate and characterize the specific enzymes, particularly the flavone synthase, 4'-O-methyltransferase, and UDP-glucose:flavonoid 7-O-glucosyltransferase, from D. moldavica. Gene expression studies under different developmental and environmental conditions could provide insights into the regulation of this compound biosynthesis.[12] A thorough understanding of this pathway will be instrumental in developing strategies for the enhanced production of this medicinally important flavonoid through metabolic engineering and synthetic biology approaches.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic engineering in Streptomyces albidoflavus for the biosynthesis of the methylated flavonoids sakuranetin, acacetin, and genkwanin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. [Qualitative and quantitative analysis of chemical components of Dracocephalum moldavica based on UPLC-Q-TOF-MS/MS and UPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improvement of Total Flavonoids from Dracocephalum moldavica L. in Rats with Chronic Mountain Sickness through 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preliminary Screening of Tilianin for Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of Tilianin for its antioxidant properties. This compound, a flavonoid glycoside, has demonstrated significant potential as a therapeutic agent due to its wide range of pharmacological effects, including potent antioxidant and anti-inflammatory activities.[1][2][3][4][5] This document outlines the direct and indirect antioxidant mechanisms of this compound, presents available quantitative data, details experimental protocols for key antioxidant assays, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound's Antioxidant Potential

This compound (acacetin-7-O-glucoside) is a naturally occurring flavonoid found in various medicinal plants.[4][5] Its chemical structure, featuring a flavonoid backbone with a glucose moiety, contributes to its bioavailability and stability.[1][6] The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, underpinning its neuroprotective, cardioprotective, and anti-inflammatory effects.[1][2][3][4][5]

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: this compound has been shown to directly neutralize harmful reactive oxygen species (ROS) such as hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide.[1] This direct quenching of free radicals is attributed to the electron-donating hydroxyl groups in its structure, which stabilize the reactive species.[1]

-

Enhancement of Endogenous Antioxidant Defenses: Beyond direct scavenging, this compound boosts the body's own antioxidant systems.[1] Preclinical studies have reported that this compound treatment increases the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][7] It also upregulates the expression of heme oxygenase-1 (HO-1), a critical component of the cellular antioxidant response.[1]

Quantitative Data on Antioxidant Activity

The antioxidant activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

| Assay | Compound/Extract | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | This compound | ≈ 66–69 | [1] |

| DPPH Radical Scavenging | Agastache mexicana Extract (rich in this compound) | 65.91 ± 1.21 | [3][6][8][9] |

| DPPH Radical Scavenging | Agastache scrophulariifolia Extract (rich in this compound) | 68.64 ± 2.48 | [3][6][8][9] |

Experimental Protocols for Antioxidant Screening

This section provides detailed methodologies for common in vitro antioxidant assays that can be used for the preliminary screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and interpolating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions. Prepare a similar dilution series for the positive control.

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound or the standard to the respective wells.

-

For the blank, add 10 µL of the solvent used for the sample.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration that scavenges 50% of the ABTS•+ radicals.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

This compound

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃)

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄), Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions:

-

300 mM Acetate buffer, pH 3.6

-

10 mM TPTZ in 40 mM HCl

-

20 mM FeCl₃·6H₂O in distilled water

-

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP working solution to 37°C before use.

-

-

Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using a series of known concentrations of FeSO₄.

-

Assay Procedure:

-

Add 180 µL of the FRAP working solution to each well of a 96-well microplate.

-

Add 20 µL of the different concentrations of this compound or the standard to the respective wells.

-

For the blank, add 20 µL of the solvent used for the sample.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

-

Calculation of Reducing Power: The antioxidant capacity of this compound is determined from the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents or in terms of the standard used.

Signaling Pathways and Experimental Workflow

The antioxidant activity of this compound is interconnected with its ability to modulate various cellular signaling pathways. Understanding these pathways provides a deeper insight into its mechanism of action.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways that are involved in the cellular response to oxidative stress and inflammation:

-

NF-κB (Nuclear Factor-kappa B) Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1] By suppressing NF-κB, this compound reduces the production of inflammatory mediators.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound has been observed to modulate the phosphorylation of MAPKs, including p38, ERK1/2, and JNK.[1][10] These kinases are involved in cellular processes such as proliferation, differentiation, and apoptosis, and their dysregulation is often associated with oxidative stress.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: this compound can activate the PI3K/Akt pathway, which is a crucial signaling cascade for cell survival and proliferation.[1][11] Activation of this pathway can protect cells from oxidative damage-induced apoptosis.

-

AMPK/SIRT1/PGC-1α Pathway: This pathway is a key regulator of cellular energy metabolism and mitochondrial biogenesis. This compound has been shown to up-regulate the expression of AMPK, SIRT1, and PGC-1α, which can enhance mitochondrial function and reduce oxidative stress.[5]

Visualizations

Caption: Experimental workflow for in vitro antioxidant screening of this compound.

Caption: Key signaling pathways modulated by this compound in its antioxidant and anti-inflammatory roles.

Conclusion

The preliminary screening of this compound robustly supports its significant antioxidant activity. This is evidenced by its direct radical scavenging capabilities and its ability to enhance endogenous antioxidant defense mechanisms. The available quantitative data, particularly from DPPH assays, provides a solid baseline for its potency. The detailed experimental protocols provided herein offer a standardized approach for further investigation and validation of its antioxidant potential. Furthermore, the elucidation of its interaction with key signaling pathways like NF-κB, MAPK, and PI3K/Akt provides a mechanistic framework for its observed pharmacological effects. These findings underscore this compound's promise as a lead compound for the development of novel therapeutics targeting oxidative stress-related diseases. Further in-depth studies, including in vivo models, are warranted to fully explore its therapeutic applications.

References

- 1. This compound: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. This compound extracted from Xiangqinglan (Herba Dracocephali Moldovicae) inhibits apoptosis induced by mitochondrial pathway and endoplasmic reticulum stress in H9c2 cells after oxygen-glucose deprivation/reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Anti-inflammatory Properties of Tilianin

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, a natural flavonoid glycoside. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

This compound, a flavonoid glycoside found in plants like Dracocephalum moldavica, has demonstrated a spectrum of pharmacological activities, including antioxidant, cardioprotective, neuroprotective, and notably, anti-inflammatory effects.[1][2][3] Its unique glycosidic structure is suggested to enhance its bioavailability and stability compared to other flavonoids.[1] This guide focuses on the in vitro evidence of its anti-inflammatory properties, elucidating its potential as a therapeutic agent for inflammation-driven diseases.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and inducible nitric oxide synthase (iNOS).[1][5]

This compound has been shown to inhibit this cascade.[1] It prevents the activation of IKK, thereby stabilizing IκBα and blocking the nuclear translocation of the NF-κB p65 subunit.[4][5] This suppression of NF-κB activation is a core mechanism of this compound's anti-inflammatory action.[4][6]

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes p38, extracellular signal-regulated kinase (ERK1/2), and c-Jun N-terminal kinase (JNK), is another crucial regulator of inflammation.[1] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promote the expression of pro-inflammatory genes.[1]

This compound has been observed to reduce the phosphorylation of p38, ERK1/2, and JNK in various cell models, indicating its ability to suppress the MAPK signaling pathway.[1][7] This inhibitory effect contributes to its overall anti-inflammatory profile by reducing the expression of inflammatory cytokines and mediators.[7][8]

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Quantitative Data on In Vitro Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro assays. The following tables summarize key findings on its effects on pro-inflammatory cytokines and nitric oxide production.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Inducer | This compound Conc. | Target Cytokine | Result | Reference |

| RAW 264.7 Macrophages | LPS + IFN-γ | Not specified | TNF-α | ↓ from 539.2 pg/mL to 421.5 pg/mL | [9] |

| RAW 264.7 Macrophages | LPS + IFN-γ | Not specified | IL-1β | ↓ from 397.5 pg/mL to 271.7 pg/mL | [9] |

| RAW 264.7 Macrophages | LPS + IFN-γ | Not specified | IL-6 | ↓ from 190.9 pg/mL to 124.7 pg/mL | [9] |

| Peritoneal Macrophages | LPS (1 ng/mL) | 50 µM | TNF-α (mRNA) | ↓ Significant decrease | [5] |

| Peritoneal Macrophages | LPS (1 ng/mL) | 5 µM | TNF-α (mRNA) | No significant effect | [5] |

| Peritoneal Macrophages | LPS (1 ng/mL) | 50 µM | IL-6, IL-1β (mRNA) | No obvious effect | [5] |

| MES23.5 Dopaminergic Neurons | MPP+ | Pretreatment | IL-6, IL-1β, TNF-α | ↓ Dose-dependent decrease in mRNA expression | [7][10] |

Table 2: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression

| Cell Line | Inducer | This compound Conc. | Target | Result | Reference |

| Primary Peritoneal Macrophages | LPS (2 µg/mL) | 1, 10, 100 µM | NO Production | ↓ Dose-dependent inhibition | [11][12] |

| Primary Peritoneal Macrophages | LPS (2 µg/mL) | 1, 10, 100 µM | iNOS Protein | ↓ Dose-dependent inhibition | [11] |

| Primary Peritoneal Macrophages | LPS (2 µg/mL) | 1, 10, 100 µM | iNOS mRNA | ↓ Dose-dependent inhibition | [11] |

| Peritoneal Macrophages | LPS (1 ng/mL) | 50 µM | iNOS (mRNA) | ↓ Significant decrease | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key in vitro experiments based on the cited literature.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or primary peritoneal macrophages are commonly used.[5][9][11] Vascular smooth muscle cells (VSMCs) are also utilized in atherosclerosis models.[5]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for cytokine assays, 6-well for protein/RNA extraction). After reaching desired confluency (e.g., 80%), they are pre-treated with various concentrations of this compound for a specific duration (e.g., 2 hours) before being stimulated with an inflammatory agent like LPS (concentration can range from ng/mL to µg/mL) for a further period (e.g., 12-24 hours).[5][11]

Cell Viability Assay (MTT Assay)

-

Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Method:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and culture for 24 hours.[5]

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[5]

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

-

Method:

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.[11]

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Method:

-

Collect cell culture supernatants after the experiment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and finally a substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]

-

Western Blot Analysis

-

Principle: Detects and quantifies specific proteins to study signaling pathways (e.g., p-p38, p-JNK, nuclear NF-κB p65) and protein expression (e.g., iNOS, COX-2).

-

Method:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.[5]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-p38, anti-NF-κB p65, anti-iNOS, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][11]

-

Caption: General experimental workflow for in vitro analysis.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways leads to a significant reduction in the production of key inflammatory mediators, including pro-inflammatory cytokines and nitric oxide. The data presented in this guide highlight this compound as a promising natural lead molecule for the development of novel anti-inflammatory therapeutics. Further research should focus on its effects on other inflammatory pathways, its bioavailability, and its efficacy in more complex in vitro and in vivo models of inflammatory diseases.

References

- 1. This compound: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Atheroprotective Mechanisms of this compound by Inhibiting Inflammation Through Down-Regulating NF-κB Pathway and Foam Cells Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound attenuates MPP+induced oxidative stress and apoptosis of...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effects of this compound on the expression of inducible nitric oxide synthase in low density lipoprotein receptor deficiency mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilianin's Neuroprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tilianin, a flavonoid glycoside, has emerged as a promising natural compound with significant neuroprotective properties.[1] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's ability to shield neurons from damage, focusing on key signaling pathways, experimental evidence, and detailed methodologies for researchers.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.[1][2] These actions are orchestrated through the modulation of several critical intracellular signaling cascades.

Signaling Pathways Modulated by this compound

This compound's neuroprotective efficacy is attributed to its influence on key signaling pathways that regulate cellular stress responses, inflammation, and survival.

Anti-Inflammatory and Anti-Apoptotic Signaling:

This compound has been shown to inhibit neuroinflammatory responses and apoptosis through the modulation of the CaMKII, MAPK, and NF-κB signaling pathways. In models of vascular dementia, this compound treatment suppressed the activation of ox-CaMKII, p38 MAPK, JNK, and NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Furthermore, this compound can modulate the intrinsic apoptosis pathway by regulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3]

References

- 1. This compound: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Cognitive Dysfunction and Neuronal Damage in Rats with Vascular Dementia via p-CaMKII/ERK/CREB and ox-CaMKII-Dependent MAPK/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Tilianin's Cardioprotective Potential: A Deep Dive into Preclinical Evidence

For Immediate Release

[CITY, State] – Tilianin, a naturally occurring flavonoid glycoside, is demonstrating significant promise as a cardioprotective agent in a robust body of preclinical research. Accumulating evidence from in vivo and in vitro studies highlights its ability to shield the heart from ischemic injury, particularly in the context of myocardial ischemia-reperfusion injury (MIRI). This technical guide synthesizes the current understanding of this compound's mechanisms of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for cardiovascular diseases.

This compound's cardioprotective effects are multifaceted, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] It has been shown to modulate critical signaling pathways, preserve mitochondrial function, and reduce oxidative stress, all of which contribute to improved cardiac function and reduced tissue damage following ischemic events.[1][2][3]

Quantitative Efficacy of this compound in Myocardial Ischemia-Reperfusion Injury

Preclinical studies have consistently demonstrated a dose-dependent protective effect of this compound against MIRI. The following tables summarize the key quantitative findings from various animal models, showcasing its impact on biochemical markers of cardiac injury, oxidative stress, and apoptosis.

Table 1: Effect of this compound on Biochemical Markers of Cardiac Injury

| Study Model | This compound Dose | Lactate Dehydrogenase (LDH) | Creatine Kinase-MB (CK-MB) |

| Rat MIRI Model | 10 mg/kg/day (oral) | Reduced release | Reduced release |

| Rat MIRI Model | 5.0 mg/kg/day (perfusion) | Not specified | Not specified |

Data synthesized from multiple preclinical studies.[4][5][6]

Table 2: this compound's Impact on Oxidative Stress Markers

| Study Model | This compound Dose | Superoxide Dismutase (SOD) | Malondialdehyde (MDA) |

| Rat MIRI Model | 10 mg/kg/day (oral) | Increased plasma level | Reduced release |

| Rat MIRI Model | Medium & High doses | Significantly increased activity | Significantly decreased content |

Data synthesized from multiple preclinical studies.[4][5][7]

Table 3: Anti-Apoptotic Effects of this compound

| Study Model | This compound Dose | Apoptosis Index | Bcl-2 Expression | Bax Expression | Cleaved Caspase-3 |

| Rat MIRI Model | High dose | Significantly reduced | Increased | Decreased | Decreased |

| Rat MIRI Model | 5.0 mg/kg/day | Not specified | Increased | Decreased | Reduced mRNA expression |

| Rat MIRI Model | Medium & High doses | 28.17±3.1% & 20.68±2.8% (vs. model) | Not specified | Not specified | Downregulated |

Data synthesized from multiple preclinical studies.[4][5][6][8]

Core Mechanisms of Action: A Look at the Signaling Pathways

This compound exerts its cardioprotective effects by modulating several key signaling pathways. These include the pro-survival PI3K/Akt pathway and pathways involved in inflammation and apoptosis.

One of the primary mechanisms is the activation of the PI3K/Akt signaling pathway, a well-established pro-survival cascade that inhibits apoptosis.[4][5] this compound pretreatment has been shown to upregulate the phosphorylation of both PI3K and Akt, leading to the inhibition of downstream apoptotic effectors.[4][5]

Furthermore, this compound has been found to inhibit the Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) pathway, which is implicated in both apoptotic and inflammatory signaling in the context of MIRI.[9] By restraining the expression of phosphorylated and oxidized CaMKII, this compound helps to preserve mitochondrial function and maintain cardiac function.[9]

Recent studies have also elucidated this compound's role in suppressing the TLR4/NF-κB signaling pathway and the subsequent activation of the NLRP3 inflammasome, a key driver of inflammation in MIRI.[10] this compound was shown to decrease the levels of TLR4, phosphorylated NF-κB, and NLRP3, thereby reducing the release of pro-inflammatory cytokines.[10]

Caption: this compound's multifaceted cardioprotective signaling pathways.

Detailed Experimental Protocols

The preclinical evidence for this compound's cardioprotective effects is built on a foundation of well-defined experimental models. A common methodology involves the use of a rat model of myocardial ischemia-reperfusion injury.

Typical Experimental Workflow:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

This compound Administration: this compound is administered orally or via perfusion at doses ranging from 1.5 to 10 mg/kg/day for a period of 7 to 14 days prior to the induction of ischemia.[4][5][6]

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a period of 30 to 45 minutes to induce myocardial ischemia.[4][5][6][8]

-

Reperfusion: The ligature is removed to allow for reperfusion, which typically lasts for 2 to 4 hours.[4][5][6][8]

-

Assessment of Cardioprotection: Following reperfusion, various parameters are assessed, including:

-

Infarct size: Measured using triphenyltetrazolium (B181601) chloride (TTC) staining.

-

Biochemical markers: Serum levels of LDH and CK-MB are quantified.

-

Oxidative stress markers: Plasma or tissue levels of SOD and MDA are measured.

-

Apoptosis: Assessed by TUNEL staining and Western blot analysis of apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases).

-

Cardiac function: Evaluated using echocardiography.

-

Caption: Standard experimental workflow for assessing this compound's cardioprotection.

Conclusion and Future Directions

The preclinical data strongly support the cardioprotective effects of this compound, particularly in the setting of myocardial ischemia-reperfusion injury. Its ability to modulate key signaling pathways involved in apoptosis, inflammation, and oxidative stress makes it a compelling candidate for further investigation. Future research should focus on optimizing dosing and delivery methods, as well as exploring its efficacy in more complex, chronic models of cardiovascular disease. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. This compound: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioprotection of this compound ameliorates myocardial ischemia-reperfusion injury: Role of the apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotection of this compound ameliorates myocardial ischemia-reperfusion injury: Role of the apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective effects of this compound in rat myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotection of this compound ameliorates myocardial ischemia-reperfusion injury: Role of the apoptotic signaling pathway | PLOS One [journals.plos.org]

- 8. This compound Post-Conditioning Attenuates Myocardial Ischemia/Reperfusion Injury via Mitochondrial Protection and Inhibition of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Protects against Ischemia/Reperfusion-Induced Myocardial Injury through the Inhibition of the Ca2+/Calmodulin-Dependent Protein Kinase II-Dependent Apoptotic and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound suppresses NLRP3 inflammasome activation in myocardial ischemia/reperfusion injury via inhibition of TLR4/NF-κB and NEK7/NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

Tilianin's Role in Modulating Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilianin, a flavonoid glycoside found in various medicinal plants, has emerged as a potent modulator of cellular oxidative stress pathways.[1][2] Its unique glycosidic structure enhances its bioavailability and stability, positioning it as a promising therapeutic candidate for a spectrum of chronic diseases underpinned by oxidative damage and inflammation, including cardiovascular, neurodegenerative, and metabolic disorders.[3][4] This document provides a comprehensive technical overview of this compound's mechanisms of action, focusing on its dual role as a direct scavenger of reactive oxygen species (ROS) and a modulator of critical cytoprotective signaling pathways. We will delve into the molecular interactions of this compound with the Nrf2/ARE and NF-κB signaling cascades, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows.

Core Mechanisms of Action

This compound exerts its cytoprotective effects through two primary mechanisms: direct antioxidant activity and indirect modulation of redox-sensitive signaling pathways.[3]

2.1 Direct Reactive Oxygen Species (ROS) Scavenging The chemical structure of this compound, particularly its chromone (B188151) core with hydroxyl groups, endows it with the ability to directly neutralize harmful ROS.[3] It has been shown to effectively scavenge hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and hydrogen peroxide (H₂O₂), thereby preventing oxidative damage to crucial cellular components like lipids, proteins, and DNA.[2][3] This direct quenching activity provides an immediate line of defense against oxidative insults.

2.2 Indirect Antioxidant and Anti-inflammatory Effects Beyond direct scavenging, this compound's more profound and long-lasting effects are attributed to its ability to modulate key signaling pathways that govern the cell's endogenous antioxidant and anti-inflammatory responses.[3] The two most critical pathways influenced by this compound are the Nrf2/ARE and the NF-κB pathways.

Modulation of Key Signaling Pathways

3.1 Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted.

This compound promotes the stabilization and nuclear translocation of Nrf2.[3][5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[3] This leads to an enhanced cellular antioxidant capacity.

Key antioxidant enzymes upregulated by the this compound-mediated activation of Nrf2 include:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties.[3][5][6]

-

Superoxide Dismutase (SOD): Converts superoxide anions into hydrogen peroxide and molecular oxygen.[3][6]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[3][6]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[3][6]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxifying enzyme.[3][5]

3.2 Inhibition of the NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Chronic activation of NF-κB is tightly linked to oxidative stress. This compound demonstrates potent anti-inflammatory effects by inhibiting this pathway.[3][7]

The mechanism involves preventing the activation of the IκB kinase (IKK) complex.[1][8][9] This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10] As long as IκBα remains bound to the NF-κB (p65/p50) dimer, the complex is sequestered in the cytoplasm and cannot initiate the transcription of pro-inflammatory genes.

By inhibiting NF-κB activation, this compound reduces the production of several pro-inflammatory cytokines, including:

This action helps to break the cycle of inflammation and oxidative stress, contributing significantly to this compound's protective effects in various disease models.[3][11]

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative findings from various preclinical studies, demonstrating this compound's impact on key biomarkers of oxidative stress and inflammation.

Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Model System | Treatment Details | Biomarker | Result | Reference |

| Diabetic Rats (Retina) | This compound Treatment | SOD Activity | Increased | [6] |

| Diabetic Rats (Retina) | This compound Treatment | CAT Activity | Increased | [6] |

| Diabetic Rats (Retina) | This compound Treatment | GPx Activity | Increased | [6] |

| Diabetic Rats (Retina) | This compound Treatment | Malondialdehyde (MDA) | Decreased | [6] |

| Myocardial I/R (Rats) | High-dose this compound | Plasma SOD Level | Increased | [4] |

| Myocardial I/R (Rats) | High-dose this compound | LDH, MDA, CK-MB | Reduced Release | [4] |

| OGD-injured hNCs | This compound Treatment | SOD and GSH Activity | Increased | [12] |

| OGD-injured hNCs | This compound Treatment | MDA, 4-HNE, 3-NT Levels | Decreased | [12] |

| Diabetic Rats (Renal) | This compound (10 & 20 mg/kg) | MDA, NO, MPO Levels | Lowered | [5] |

I/R: Ischemia/Reperfusion; OGD: Oxygen-Glucose Deprivation; hNCs: Human Neurons; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GSH: Glutathione; LDH: Lactate Dehydrogenase; CK-MB: Creatine Kinase-MB; 4-HNE: 4-Hydroxynonenal; 3-NT: 3-Nitrotyrosine; NO: Nitric Oxide; MPO: Myeloperoxidase.

Table 2: Modulation of Signaling Pathway Components by this compound

| Model System | Treatment Details | Pathway Component | Effect on Expression/Activity | Reference |

| Diabetic Rats (Renal) | This compound (10 & 20 mg/kg) | Nrf2, NQO1, HO-1 (protein) | Augmented | [5] |

| Diabetic Rats (Renal) | This compound (10 & 20 mg/kg) | Keap-1 (protein) | Decreased | [5] |

| LPS-stimulated Macrophages | This compound (50 μM) | TNF-α, NF-κB (mRNA) | Significantly Decreased | [9] |

| LPS-stimulated Macrophages | This compound (50 μM) | Nuclear NF-κB p65 (protein) | Significantly Inhibited Translocation | [9] |

| TNF-α-induced VSMCs | This compound | TNF-α, NF-κB (mRNA) | Significantly Inhibited | [7][9] |

| TNF-α-induced VSMCs | This compound | Nuclear NF-κB p65 (protein) | Inhibited Translocation | [7][9] |

| Diabetic Rats (Retina) | This compound Treatment | TXNIP, NLRP3, Caspase-1, IL-1β | Decreased Expression | [6] |

| Myocardial I/R (Rats) | High-dose this compound | Phosphorylated Akt and PI3K | Upregulated | [4] |

VSMCs: Vascular Smooth Muscle Cells; LPS: Lipopolysaccharide; TXNIP: Thioredoxin-interacting protein; NLRP3: NOD-like receptor protein 3.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the effects of this compound on oxidative stress pathways.

5.1 In Vitro Cell Culture and Treatment

-

Cell Lines: Use relevant cell lines such as H9c2 (cardiomyoblasts), RAW 264.7 (macrophages), SH-SY5Y or MES23.5 (neuronal cells), or primary cells.[13][14][15]

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Induction of Oxidative Stress: After cells reach 70-80% confluency, induce oxidative stress using agents like H₂O₂, Lipopolysaccharide (LPS), or 1-methyl-4-phenylpyridinium (MPP+).[9][13]

-

This compound Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours) before or concurrently with the stressor.[9][13] A vehicle control (e.g., DMSO) group must be included.

5.2 Intracellular ROS Detection

-

Probe: Use a fluorogenic probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure: After treatment, wash cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[16]

-

Mechanism: Intracellular esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping it inside the cell. ROS then oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Quantification: Measure fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.[13]

5.3 Western Blot Analysis for Protein Expression

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C against target proteins (e.g., Nrf2, HO-1, p-NF-κB p65, IκBα) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system. Densitometry analysis is used for quantification.[4]

5.4 Antioxidant Enzyme Activity Assays

-

Sample Preparation: Prepare cell or tissue lysates.

-

Assay Kits: Utilize commercially available colorimetric assay kits for SOD, CAT, and GPx.

-

Principle (Example: SOD): The assay typically involves a reaction that generates superoxide radicals, which then react with a detector substance to produce a colored product. SOD in the sample competes for the superoxide radicals, inhibiting the color development. The percentage of inhibition is proportional to the SOD activity.

-

Measurement: Read the absorbance at the specified wavelength using a spectrophotometer. Calculate activity based on a standard curve.

Conclusion and Future Perspectives

This compound demonstrates significant therapeutic potential by comprehensively modulating cellular responses to oxidative stress. Its dual-action mechanism, combining direct ROS scavenging with the strategic activation of the Nrf2 antioxidant pathway and inhibition of the pro-inflammatory NF-κB pathway, makes it a robust cytoprotective agent.[3] Preclinical data consistently support its efficacy in mitigating oxidative damage and inflammation across various models, including those for cardiovascular, renal, and neurodegenerative diseases.[3][5][17]

While the evidence is compelling, the clinical application of this compound is currently limited by a lack of human trials and data on its pharmacokinetics and bioavailability in humans.[3] Future research should focus on optimizing drug delivery systems to enhance its therapeutic efficacy and conducting well-designed clinical trials to validate its use in treating diseases driven by oxidative stress and inflammation. The extensive preclinical evidence strongly suggests that this compound is a highly promising natural compound for development into a novel therapeutic agent.

References

- 1. This compound: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioprotection of this compound ameliorates myocardial ischemia-reperfusion injury: Role of the apoptotic signaling pathway | PLOS One [journals.plos.org]

- 5. Renoprotective effects of this compound in diabetic rats through modulation of oxidative stress via Nrf2-Keap1 pathway and inflammation via TLR4/MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Protects Diabetic Retina through the Modulation of Nrf2/TXNIP/NLRP3 Inflammasome Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Atheroprotective Mechanisms of this compound by Inhibiting Inflammation Through Down-Regulating NF-κB Pathway and Foam Cells Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound Ameliorates Cognitive Dysfunction and Neuronal Damage in Rats with Vascular Dementia via p-CaMKII/ERK/CREB and ox-CaMKII-Dependent MAPK/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]